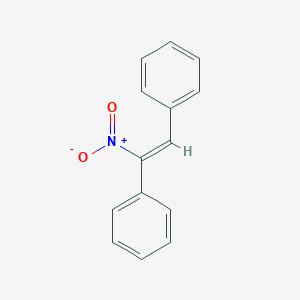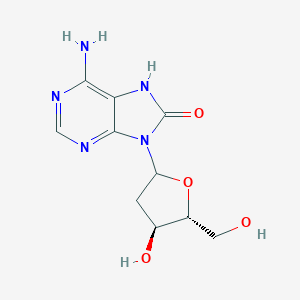
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 156997-99-8 . It has a molecular weight of 281.15 . The IUPAC name for this compound is N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide .
Synthesis Analysis
The synthesis of similar compounds, Indole-3-acetamides, was achieved via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Indole Alkaloids and Derivatives Synthesis
Studies have been conducted on the synthesis of indole alkaloids and their derivatives, highlighting the diverse chemical reactions and methodologies employed to create novel compounds. For instance, the marine bacterium Pantoea agglomerans has been shown to produce indole alkaloids and phenylethylamine derivatives, with new compounds being identified through chemical and spectroscopic methods (Chen Gang et al., 2013). Additionally, research on nucleophilic substitution reactions of N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide and related compounds has led to the synthesis of new types of compounds (Yu-ya Nakai et al., 2003).
Antimicrobial and Antioxidant Activities
Some studies have focused on the antimicrobial and antioxidant properties of indole derivatives. For example, novel carbazole derivatives synthesized and evaluated for antimicrobial activity showed notable effects against various bacterial and fungal strains (Z. Kaplancıklı et al., 2012). Another study synthesized 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity, finding several compounds with considerable activity (C. Gopi & M. Dhanaraju, 2020).
Anti-inflammatory and Anticancer Properties
Research into the anti-inflammatory and anticancer properties of indole-based compounds has also been conducted. A study on the design, synthesis, and molecular docking analysis of an anti-inflammatory drug based on an indole acetamide derivative provided insights into its potential mechanism of action and stability (F. H. Al-Ostoot et al., 2020). Another study synthesized and assessed novel acetamide derivatives for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, identifying compounds with activities comparable to standard drugs (P. Rani et al., 2016).
Synthesis Techniques and Molecular Docking Analysis
Advancements in synthesis techniques and molecular docking analyses have been explored, including the facile synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives using regioselective Friedel-Crafts alkylation (Yan Zhou et al., 2016). Additionally, the synthesis and anticancer properties of indole-based chalcones were studied, with structural and theoretical analyses providing insights into their potential therapeutic applications (F. Badria et al., 2019).
Safety and Hazards
作用機序
Target of Action
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
特性
IUPAC Name |
N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROPIZBUMLVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617635 |
Source


|
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156997-99-8 |
Source


|
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

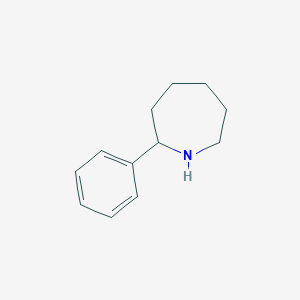
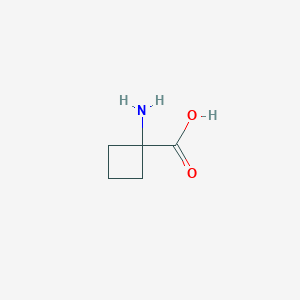
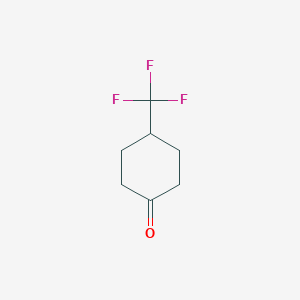

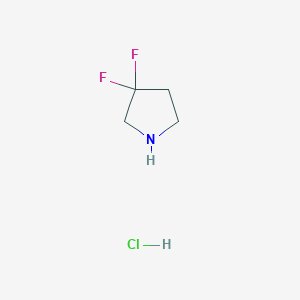
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
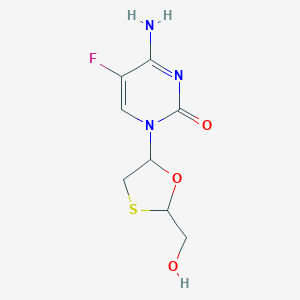
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
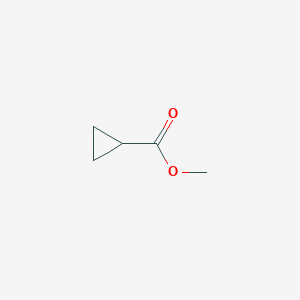
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
